molecular formula C37H35F9N8O11 B12461077 Pyridostatin TFA

Pyridostatin TFA

Cat. No.: B12461077
M. Wt: 938.7 g/mol
InChI Key: CYYZQGUDHAKBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridostatin Trifluoroacetate (Pyridostatin TFA) is a selective G-quadruplex (G4) DNA stabilizer with a dissociation constant (Kd) of 490 nM in cell-free assays . It binds to G4 structures, inducing replication- and transcription-dependent DNA damage, leading to cell cycle arrest and growth inhibition in cancer cells. This compound specifically targets the proto-oncogene Src, reducing SRC protein levels and impairing SRC-dependent cellular motility in breast cancer models . Its trifluoroacetate salt form enhances solubility without altering its core pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridostatin Trifluoroacetate involves the coupling of pyridine-based building blocks with quinoline-based building blocks. The reaction typically requires one mole equivalent of pyridine-based compounds and two mole equivalents of quinoline-based compounds . The reaction conditions often involve the use of trifluoroacetic acid in dichloromethane for deprotection steps .

Industrial Production Methods: Industrial production methods for Pyridostatin Trifluoroacetate are not widely documented.

Comparison with Similar Compounds

Comparison with Similar G-Quadruplex Stabilizers

Structural and Binding Properties

Compound Structure Features Kd/ΔTm Specificity
Pyridostatin TFA Planar aromatic core, rotatable bonds Kd = 490 nM ; ΔTm = 31.6°C Pan-G4 binder
Phen-DC3 Rigid aromatic scaffold ΔTm > 20°C (varies by G4) High specificity for telomeric G4
360A Branched cationic ligand Not reported Prefers parallel G4 topologies
BMVC Carbazole derivative Kd ~ 300 nM (estimated) Selective for oncogene promoters
MM41 Macrocyclic structure Not reported Targets mitochondrial G4

Key Observations :

  • This compound exhibits broad G4 binding but lacks specificity, stabilizing diverse G4 motifs (e.g., KRAS, telomeric) .
  • Phen-DC3 shows higher specificity for telomeric G4s, making it useful in telomere biology studies .

Key Findings :

  • This compound uniquely combines G4 stabilization with transcriptional repression (e.g., SRC) and translational inhibition, distinguishing it from compounds like Phen-DC3, which primarily affect telomeres .
  • Unlike doxorubicin (a non-G4 agent), this compound reduces SRC mRNA levels without equivalent DNA damage burden, suggesting mechanism-driven efficacy .

Advantages and Limitations

  • This compound: Advantages: Well-characterized in vitro and in vivo; versatile in targeting both DNA and RNA G4 structures .
  • Phen-DC3: Advantages: High telomeric specificity; useful in telomere dysfunction studies . Limitations: Limited efficacy in non-telomeric contexts.
  • BMVC/360A: Advantages: Oncogene-selective activity; lower cytotoxicity in normal cells . Limitations: Insufficient pharmacokinetic data.

Biological Activity

Pyridostatin trifluoroacetate (PDS), a potent G-quadruplex (G4) ligand, has garnered significant attention due to its biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of Pyridostatin TFA, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of this compound

Pyridostatin is known for its ability to stabilize G-quadruplex structures in nucleic acids, which are associated with telomeres and oncogene regulation. The compound is recognized for inducing double-stranded DNA breaks (DSBs), leading to cell cycle arrest and apoptosis in cancer cells. Its antiviral properties have also been observed, particularly against Epstein-Barr virus (EBV) by inhibiting the synthesis of EBV-encoded nuclear antigen 1 .

1. G-Quadruplex Stabilization:
Pyridostatin binds to G-quadruplexes formed in guanine-rich regions of DNA, thereby preventing the unwinding necessary for replication and transcription. This stabilization leads to the activation of DNA damage response pathways .

2. Induction of DNA Damage:
Research indicates that PDS treatment results in the accumulation of γH2AX foci, a marker of DSBs, in various cancer cell lines. This accumulation is associated with cell cycle arrest primarily in the G2 phase . The induction of DSBs is further supported by increased phosphorylation of DNA-PKcs, a key protein involved in DSB repair mechanisms .

3. Alteration of Gene Expression:
Pyridostatin has been shown to downregulate proteins involved in cell cycle regulation while upregulating others that activate cyclins. This complex modulation suggests that PDS affects gene expression beyond merely stabilizing G4 structures .

Table 1: Summary of Biological Effects Induced by this compound

EffectMechanismCell TypeReference
Induction of DSBsStabilization of G4 structuresHeLa cancer cells
Cell cycle arrestActivation of DNA damage checkpointsVarious cancer cell lines
Inhibition of EBV synthesisDecrease in viral antigen productionEBV-infected cells
Telomere dysfunctionCompetition with telomere-binding proteinsHT1080 cells

Case Studies

Case Study 1: Anticancer Activity in HeLa Cells
In a study examining the effects of Pyridostatin on HeLa cells, it was found that treatment led to significant growth inhibition and altered protein expression profiles. Notably, PDS downregulated 22 proteins while upregulating 16, indicating a complex interplay between G4 stabilization and cellular signaling pathways .

Case Study 2: Impact on Telomere Dynamics
Another investigation revealed that Pyridostatin induces telomere dysfunction by displacing shelterin proteins from telomeric regions. This displacement results in telomere shortening and increased genomic instability over time .

Properties

Molecular Formula

C37H35F9N8O11

Molecular Weight

938.7 g/mol

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7)

InChI Key

CYYZQGUDHAKBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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